- Azaaryl compound, and preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Cas no 934987-26-5 (2-bromo-3,6-difluorobenzaldehyde)
934987-26-5 structure
Product Name:2-bromo-3,6-difluorobenzaldehyde
Numero CAS:934987-26-5
MF:C7H3BrF2O
MW:220.998928308487
MDL:MFCD12922618
CID:1981075
PubChem ID:50998399
Update Time:2024-10-26
2-bromo-3,6-difluorobenzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-bromo-3,6-difluorobenzaldehyde
- 2-bromo-3,6-difluoro-benzaldehyde
- 2-Bromo-3,6-difluorobenzaldehyde (ACI)
- PQXMBFZKKQNHBA-UHFFFAOYSA-N
- JS-5117
- SCHEMBL2009048
- PB43889
- 2-Bromo-3,6-difluorobenzaldehyde,96%
- DB-313638
- CS-W000844
- EN300-260795
- MFCD12922618
- Z1269163403
- 934987-26-5
- SY045611
- AKOS027323010
- DTXSID60679271
-
- MDL: MFCD12922618
- Inchi: 1S/C7H3BrF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H
- Chiave InChI: PQXMBFZKKQNHBA-UHFFFAOYSA-N
- Sorrisi: O=CC1C(Br)=C(F)C=CC=1F
Proprietà calcolate
- Massa esatta: 219.93400
- Massa monoisotopica: 219.934
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 153
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1A^2
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.758
- Punto di fusione: 49-51℃
- Punto di ebollizione: 224℃
- Punto di infiammabilità: 90℃
- PSA: 17.07000
- LogP: 2.53980
- Sensibilità: Air Sensitive
2-bromo-3,6-difluorobenzaldehyde Dati doganali
- CODICE SA:2913000090
- Dati doganali:
Codice doganale cinese:
2913000090Panoramica:
291300090 Item2912Altri derivati dei prodotti elencati [cfr. alogenazione,solfonazione,derivati nitrosativi o nitrosativi]. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
SA: 291300090 derivati alogenati, solfonati, nitrati o nitrosi dei prodotti della voce 2912 Tariffa educativa:17,0% Aliquota di sconto fiscale:9,0% Condizioni regolamentari:nessuna Tariffa nazionale più favorita:5,5% Tariffa generale:30,0%
2-bromo-3,6-difluorobenzaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043159-250mg |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 043159-1g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 1g |
£47.00 | 2022-03-01 | |
| Fluorochem | 043159-5g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 5g |
£144.00 | 2022-03-01 | |
| Fluorochem | 043159-10g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 10g |
£248.00 | 2022-03-01 | |
| Alichem | A013017127-5g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 5g |
$465.67 | 2023-08-31 | |
| Alichem | A013017127-10g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 10g |
$883.67 | 2023-08-31 | |
| Chemenu | CM243154-10g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 10g |
$324 | 2021-06-16 | |
| Chemenu | CM243154-25g |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 95% | 25g |
$698 | 2021-06-16 | |
| TRC | B700485-50mg |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700485-100mg |
2-Bromo-3,6-difluorobenzaldehyde |
934987-26-5 | 100mg |
$ 65.00 | 2022-06-06 |
2-bromo-3,6-difluorobenzaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
Riferimento
- Preparation of aza-heteroaryl compound and application thereof, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -70 °C; 45 min, -70 °C
1.2 2 h, 0 °C
1.2 2 h, 0 °C
Riferimento
- Preparation of the pyrimidone compound and their application as the anticancer agents, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 10 h, rt; 24 h, 110 °C
Riferimento
- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups, Journal of the American Chemical Society, 2018, 140(8), 2789-2792
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 45 min, -78 °C
1.2 2 h, -78 °C
1.2 2 h, -78 °C
Riferimento
- Preparation of triazolopyrimidine compounds useful in the treatment of diseases or disorders mediated by EED and/or PRC2, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Preparation of macrocyclic compounds as SRC and MET, and/or CSF1R inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Dimethylformamide ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Fused bicyclic compounds as ASK1 activity regulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indole-amine-2,3-dioxygenase (IDO) antagonists for the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
1.2 2 h, -70 °C; -70 °C → 0 °C
Riferimento
- Process for preparation of azaheteroaryl compound and application thereof, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 45 min, -70 °C
1.2 2 h, -70 °C
1.2 2 h, -70 °C
Riferimento
- Pyridine or pyridazine cyclic compound and application thereof in preparing drugs for treating cancer diseases or disorders, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -65 °C; 30 min, -65 °C
1.2 2 h, -65 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 2 h, -65 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Nitrogen oxide compound or pharmacologically acceptable salt thereof and preparation method and application thereof, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, -78 °C; 1 h, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Preparation of benzenesulfonamide compounds and their use as therapeutic agents, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 2 h, -78 °C; -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 2 h, -78 °C; -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Riferimento
- Macrocyclic compound, pharmaceutical composition, and use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Water ; -78 °C
Riferimento
- Preparation of (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones and their use for treating or preventing diseases, United States, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, < -65 °C; 1 h, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C; -78 °C → rt
1.2 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C; -78 °C → rt
Riferimento
- Indazole derivatives as estrogen receptor beta mediators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C; 30 min, -75 °C
1.2 Reagents: Dimethylformamide ; -70 °C; 30 min, -70 °C
1.3 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Dimethylformamide ; -70 °C; 30 min, -70 °C
1.3 Reagents: Sulfuric acid Solvents: Water
Riferimento
- Preparation of indazolyl-substituted sulfonamides and analogs as glucocorticoid receptor modulators in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
2-bromo-3,6-difluorobenzaldehyde Raw materials
2-bromo-3,6-difluorobenzaldehyde Preparation Products
2-bromo-3,6-difluorobenzaldehyde Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:934987-26-5)2-bromo-3,6-difluorobenzaldehyde
Numero d'ordine:A856377
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:00
Prezzo ($):346.0/1260.0
Email:sales@amadischem.com
2-bromo-3,6-difluorobenzaldehyde Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
934987-26-5 (2-bromo-3,6-difluorobenzaldehyde) Prodotti correlati
- 154650-16-5(2-Bromo-6-fluoro-3-methylbenzaldehyde)
- 916792-17-1(2-Bromo-4-fluoro-5-methylbenzaldehyde)
- 360576-04-1(6-Bromo-2,3-difluorobenzaldehyde)
- 154650-59-6(2-Bromo-4,6-difluorobenzaldehyde)
- 360575-28-6(2-Bromo-6-fluorobenzaldehyde)
- 891180-59-9(2-Bromo-3-fluorobenzaldehyde)
- 916792-23-9(4-bromo-2-fluoro-5-methyl-benzaldehyde)
- 870703-68-7(3,6-Dibromo-2-fluorobenzaldehyde)
- 357405-75-5(4-Bromo-2,5-difluorobenzaldehyde)
- 1114809-22-1(6-Bromo-2-fluoro-3-methylbenzaldehyde)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934987-26-5)2-bromo-3,6-difluorobenzaldehyde
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):346.0/1260.0